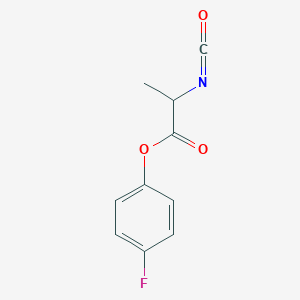
Methyl 4-fluorophenyl-2-isocyanatoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-fluorophenyl-2-isocyanatoacetate: is an organic compound with the molecular formula C10H8FNO3 It is a derivative of phenyl isocyanate and is characterized by the presence of a fluorine atom on the phenyl ring and an isocyanate group attached to the acetate moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-fluorophenyl-2-isocyanatoacetate typically begins with the preparation of 4-fluorophenyl isocyanate.
Reaction with Methyl Acetate: The 4-fluorophenyl isocyanate is then reacted with methyl acetate in the presence of a suitable catalyst, such as a base or an acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 4-fluorophenyl-2-isocyanatoacetate can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with diols or diamines to form polyurethanes, which are valuable materials in the production of foams, coatings, and elastomers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.
Catalysts: Bases such as triethylamine or acids like hydrochloric acid can be used to catalyze the reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with diols or diamines.
科学研究应用
Chemistry:
Organic Synthesis: Methyl 4-fluorophenyl-2-isocyanatoacetate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the production of polyurethanes, which have applications in coatings, adhesives, and foams.
Biology and Medicine:
Drug Development: The compound’s derivatives are investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Polyurethane Production: The compound is used in the manufacture of polyurethanes, which are essential materials in the automotive, construction, and textile industries.
作用机制
Molecular Targets and Pathways:
Isocyanate Group Reactivity: The isocyanate group in methyl 4-fluorophenyl-2-isocyanatoacetate is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products.
Pathways: The compound can participate in various chemical pathways, including nucleophilic addition and substitution reactions, which are essential for its applications in organic synthesis and materials science.
相似化合物的比较
Phenyl Isocyanate: Similar in structure but lacks the fluorine atom and the acetate moiety.
Methyl 4-chlorophenyl-2-isocyanatoacetate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 4-bromophenyl-2-isocyanatoacetate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in methyl 4-fluorophenyl-2-isocyanatoacetate imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis and materials science.
属性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC 名称 |
(4-fluorophenyl) 2-isocyanatopropanoate |
InChI |
InChI=1S/C10H8FNO3/c1-7(12-6-13)10(14)15-9-4-2-8(11)3-5-9/h2-5,7H,1H3 |
InChI 键 |
BCDKYQQESMJHBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC1=CC=C(C=C1)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















